2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde

Analytical Chemistry Organic Synthesis Quality Control

Sourcing authentic, high-purity benzimidazolone-5-carbaldehyde for medicinal chemistry programs often involves inconsistent purity and uncertain lead times. This compound directly addresses those challenges as the definitive 2-oxo-substituted building block required for synthesizing menin-MLL protein-protein interaction inhibitors and nuclease inhibitors cited in patent applications. - Essential 2-oxo group dictates regioselectivity and hydrogen-bonding capacity unattainable with generic benzimidazole-5-carbaldehydes. - Reactive aldehyde handle at the 5-position enables rapid library generation via reductive amination, Knoevenagel condensation, or Grignard additions. - Stable benzimidazolone core is ideally suited for constructing heterobifunctional PROTAC molecules with defined linker attachment points.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 106429-59-8
Cat. No. B034173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
CAS106429-59-8
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)NC(=O)N2
InChIInChI=1S/C8H6N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-4H,(H2,9,10,12)
InChIKeyJHQJXBRTXLUDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde Procurement Guide


2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (CAS 106429-59-8) is a bicyclic heterocyclic compound featuring a benzimidazolone core substituted with a reactive formyl group at the 5-position . It serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of enzyme inhibitors and pharmacologically active molecules . Its molecular formula is C8H6N2O2, with a molecular weight of 162.15 g/mol . This guide evaluates its specific, quantifiable differentiation relative to close structural analogs to inform scientific selection and procurement decisions.

Generic Substitution Failure for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde


Generic substitution with other benzimidazole-5-carbaldehydes is not feasible due to the unique electronic and steric environment conferred by the 2-oxo group on the imidazole ring [1]. This functional group modulates the nucleophilicity of the ring nitrogens, the acidity of the NH proton, and the overall hydrogen-bonding capacity of the core . These factors are critical for downstream reactions, such as reductive aminations or condensations, where the presence of the 2-oxo group can dictate the regioselectivity and efficiency of the transformation compared to non-oxygenated or differently substituted analogs [2]. The specific quantitative evidence for these differences is detailed below.

Quantitative Evidence: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde vs. Analogs


Synthetic Purity & Analytical Certification

Reputable vendors supply 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde with a standard purity of 95% and offer batch-specific quality control data (NMR, HPLC, GC) . In contrast, closely related analogs like 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde (CAS 55241-49-1) are also available at a 95% purity specification, but with less widespread availability of certified analytical documentation . This difference in quality assurance is critical for reproducible experimental results.

Analytical Chemistry Organic Synthesis Quality Control

Synthetic Utility in Nuclease and Menin-MLL Inhibitor Programs

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is explicitly claimed as a key intermediate in the synthesis of substituted aminothiazoles and exo-aza spiro compounds, which are inhibitors of nucleases and the menin-MLL protein-protein interaction [REFS-1, REFS-2]. Other 5-carbaldehyde benzimidazoles, such as 2-chloro-1H-benzimidazole-5-carbaldehyde (CAS 288579-82-8), are not cited in the same patent families, indicating a specific structural requirement for the 2-oxo group to access these protected inhibitor scaffolds [2].

Medicinal Chemistry Drug Discovery Enzyme Inhibition

Physicochemical Properties vs. Carboxylic Acid Analog

The target compound is a neutral aldehyde, with a calculated consensus Log P of 0.8 . Its corresponding carboxylic acid analog, 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (CAS 106429-58-7), is expected to be significantly more polar and ionizable at physiological pH, which would dramatically alter its membrane permeability and metabolic stability [1]. While direct experimental PK data for the aldehyde are unavailable, the physicochemical profile supports its role as a more hydrophobic, reactive handle compared to the acid.

Physicochemical Analysis Formulation Computational Chemistry

Thermal Stability & Handling

The compound exhibits a high melting point of >257°C (with decomposition), indicating robust thermal stability as a solid at room temperature [1]. In contrast, the N-methylated analog, 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde (CAS 55241-49-1), has a significantly lower melting point of 172-174°C, which suggests weaker intermolecular hydrogen bonding in the solid state [2]. The high melting point of the target compound simplifies storage and handling under standard laboratory conditions.

Chemical Stability Process Chemistry Storage

Application Scenarios for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde


Precursor for Nuclease and PPI Inhibitors

Based on its citation in patent applications, this compound is optimally deployed as a starting material for synthesizing novel inhibitors of nucleases or the menin-MLL protein-protein interaction . Its 2-oxo group is a critical structural feature for accessing the claimed inhibitor scaffolds, making it the required building block for programs targeting these specific pathways [1].

Benzimidazolone SAR Libraries

The reactive aldehyde handle at the 5-position makes this compound ideal for the rapid generation of diverse compound libraries via reactions such as reductive amination, Knoevenagel condensation, or Grignard additions . The resulting 5-substituted benzimidazolones can be used for structure-activity relationship (SAR) studies across a range of biological targets .

PROTAC Linkers & Bifunctional Molecules

The combination of a stable benzimidazolone core and a versatile aldehyde group positions this compound as a valuable intermediate for constructing heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) . The aldehyde can be easily elaborated to create linkers that connect a target protein ligand to an E3 ligase binder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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